2-Cycloheptylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

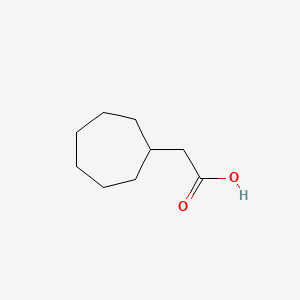

2D Structure

3D Structure

Properties

IUPAC Name |

2-cycloheptylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNWKASPZFJVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280877 | |

| Record name | 2-cycloheptylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-20-1 | |

| Record name | 2-Cycloheptylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptaneacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cycloheptylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOHEPTYLACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cycloheptylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LP565T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cycloheptylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary drug discovery and organic synthesis, the exploration of novel molecular scaffolds is paramount. Cycloalkane derivatives, particularly those functionalized with carboxylic acid moieties, represent a class of compounds with significant, yet not fully explored, potential. This technical guide focuses on 2-Cycloheptylacetic acid, a molecule whose seven-membered carbocyclic ring offers a unique conformational profile, distinguishing it from its more commonly studied cyclohexyl and cyclopentyl counterparts. While detailed research on this compound is emerging, this document serves as a comprehensive resource, consolidating available data on its chemical and physical properties, alongside predictive insights and comparative analysis with structurally related compounds. By providing a foundational understanding, this guide aims to empower researchers to leverage the unique characteristics of the cycloheptyl scaffold in the design of novel therapeutic agents and functional materials.

Molecular Identity and Physicochemical Profile

This compound, identified by the CAS Number 4401-20-1, is a carboxylic acid featuring a cycloheptyl ring attached to the alpha-carbon of an acetic acid group.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Cycloheptylacetic acid | [3] |

| CAS Number | 4401-20-1 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 14-15 °C | [1] |

| Boiling Point | 110-112 °C at 1 mmHg | [1] |

| Density | 1.023 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.4725 | [1] |

| pKa (Predicted) | 4.72 ± 0.10 | [1] |

| InChI Key | DQNWKASPZFJVMJ-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)CC1CCCCCC1 | [2] |

Spectroscopic Characterization: Elucidating the Molecular Architecture

While a comprehensive, publicly available spectral dataset for this compound is not extensively documented, we can predict the expected spectroscopic features based on its structure and by drawing parallels with the well-characterized analog, Cyclohexylacetic acid.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the cycloheptyl ring protons and the protons of the acetic acid moiety.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.

-

Alpha-Methylene Protons (-CH₂-COOH): A doublet is expected around 2.2 ppm, coupled to the methine proton on the cycloheptyl ring.

-

Cycloheptyl Methine Proton (-CH-): A multiplet is predicted to appear further upfield, likely in the region of 1.7-2.0 ppm.

-

Cycloheptyl Methylene Protons (-CH₂-): A series of complex multiplets are expected in the range of 0.9-1.8 ppm, corresponding to the 12 protons of the cycloheptyl ring. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of these protons.

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 179 ppm.

-

Alpha-Methylene Carbon (-CH₂-COOH): This carbon is anticipated to resonate at approximately 43 ppm.

-

Cycloheptyl Methine Carbon (-CH-): The methine carbon of the cycloheptyl ring is predicted to appear around 37-40 ppm.

-

Cycloheptyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of 25-35 ppm, corresponding to the methylene carbons of the cycloheptyl ring. The exact chemical shifts will be influenced by the ring's conformation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch: Strong absorptions are anticipated just below 3000 cm⁻¹ (typically around 2850 and 2925 cm⁻¹) corresponding to the sp³ C-H stretching vibrations of the cycloheptyl and methylene groups.

-

C=O Stretch: A very strong and sharp absorption peak is predicted around 1710 cm⁻¹, indicative of the carbonyl group of a saturated carboxylic acid.

-

C-O Stretch and O-H Bend: These vibrations are expected to give rise to bands in the fingerprint region, typically between 1400-1440 cm⁻¹ (O-H bend) and 1210-1320 cm⁻¹ (C-O stretch).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17), resulting in an acylium ion, and the loss of the carboxyl group (M-45). A prominent fragment resulting from the McLafferty rearrangement is also possible. The cycloheptyl ring may undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups).

Synthesis and Reactivity

Synthetic Approaches

While a specific, high-yield synthesis for this compound is not widely published, several general methods for the preparation of 2-cycloalkylacetic acids can be adapted. A plausible synthetic workflow is outlined below.

Figure 1: A potential synthetic route to this compound.

Step-by-Step Methodology:

-

Knoevenagel Condensation: Cycloheptanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base (e.g., piperidine or ammonium acetate). This condensation reaction forms ethyl cycloheptylidene-cyanoacetate.

-

Reduction: The double bond in the cycloheptylidene ring is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. This step yields ethyl cycloheptyl-cyanoacetate.

-

Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically under acidic or basic conditions, followed by heating. This process cleaves the ester and nitrile groups to a carboxylic acid and subsequently removes one of the carboxyl groups as carbon dioxide, affording the final product, this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the carboxylic acid functional group.

-

Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by conversion to the acyl chloride followed by reaction with an alcohol.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-cycloheptylethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Alpha-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., PBr₃), this compound can undergo halogenation at the alpha-carbon (Hell-Volhard-Zelinsky reaction).

Applications in Drug Discovery and Medicinal Chemistry

The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties and lipophilicity, which can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.[6]

Rationale for Incorporation in Drug Candidates

The seven-membered ring of this compound is more flexible than the rigid cyclohexane ring, allowing it to adopt a wider range of low-energy conformations. This conformational flexibility can be advantageous in drug design, enabling the molecule to better adapt to the binding site of a target protein. The cycloheptyl group also increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Potential Therapeutic Areas

While specific biological activities of this compound are not extensively reported, derivatives of related cycloalkane carboxylic acids have shown promise in several therapeutic areas.

-

Anti-inflammatory Agents: The cycloheptyl group can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially enhance their potency and modify their pharmacokinetic properties.[6]

-

Kinase Inhibitors: The cycloheptane ring can serve as a scaffold for the design of kinase inhibitors, which are a critical class of anticancer drugs.[6] The conformational flexibility of the ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.

-

Neurological Disorders: Cycloheptane-containing compounds have been explored as GABA analogues, suggesting potential applications in the treatment of neurological disorders.[6]

The general workflow for leveraging a scaffold like this compound in a drug discovery program is depicted below.

Figure 2: Generalized workflow for the utilization of this compound in drug discovery.

Safety, Handling, and Storage

Based on available safety data for this compound and structurally similar compounds, the following precautions are recommended.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound represents a valuable yet under-explored building block for organic synthesis and medicinal chemistry. Its unique seven-membered ring offers distinct conformational and lipophilic properties that can be strategically employed in the design of novel molecules with desired biological activities. While a comprehensive dataset of its chemical properties is still being established, this guide provides a solid foundation based on available information and predictive analysis. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-Cycloheptylacetic Acid

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE [vedantu.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. EP1246794A1 - Process and intermediates for preparing a cyclohexylnitrile - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 2-Cycloheptylacetic Acid

Introduction

2-Cycloheptylacetic acid (CAS No. 4401-20-1), also known as cycloheptaneacetic acid, is a carboxylic acid featuring a seven-membered cycloalkane ring attached to an acetic acid moiety. Its molecular structure imparts a unique combination of lipophilicity from the cycloheptyl group and hydrophilicity from the carboxylic acid function. These characteristics are of significant interest to researchers, scientists, and drug development professionals, as they influence the compound's solubility, reactivity, and potential biological activity. Understanding the fundamental physical properties of this compound is paramount for its application in medicinal chemistry, materials science, and as a synthetic building block. This guide provides a comprehensive overview of its key physical characteristics, detailed methodologies for their determination, and predicted spectral data to aid in its identification and characterization.

Core Physical Properties

The physical state and behavior of this compound are dictated by its molecular weight and the interplay of intermolecular forces, primarily hydrogen bonding from the carboxylic acid group and van der Waals forces from the cycloheptyl ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | N/A |

| Molecular Weight | 156.22 g/mol | N/A |

| CAS Number | 4401-20-1 | [1][2][3] |

| Melting Point | 14-15 °C | [4] |

| Boiling Point | 268.7 °C at 760 mmHg | [4] |

| 110-112 °C at 1 mmHg | N/A | |

| Density | 1.023 g/cm³ | N/A |

| Appearance | Liquid at room temperature | [4] |

Expert Insight: The relatively low melting point indicates that the crystal lattice of this compound is not as tightly packed as its smaller ring analogue, cyclohexylacetic acid (m.p. 28-32 °C). This is likely due to the increased conformational flexibility of the seven-membered ring, which can disrupt efficient crystal packing. The high boiling point is characteristic of carboxylic acids, which form strong intermolecular hydrogen-bonded dimers.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

-

~11-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.

-

~2.2-2.4 ppm (doublet, 2H): These are the protons on the carbon alpha to the carbonyl group (-CH₂-COOH). They are expected to be a doublet due to coupling with the adjacent methine proton on the cycloheptyl ring.

-

~1.0-2.0 ppm (multiplet, 13H): This complex region contains the signals for the protons of the cycloheptyl ring. The significant overlap of these signals makes individual assignment challenging without advanced 2D NMR techniques.

¹³C NMR (Carbon NMR):

-

~175-180 ppm: The signal for the carbonyl carbon of the carboxylic acid.

-

~40-45 ppm: The signal for the carbon alpha to the carbonyl group (-CH₂-COOH).

-

~25-40 ppm: A series of signals corresponding to the seven carbons of the cycloheptyl ring. The exact chemical shifts will vary depending on their position relative to the acetic acid substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

3300-2500 cm⁻¹ (broad): This very broad and strong absorption is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5]

-

~2920 and ~2850 cm⁻¹ (strong): These bands correspond to the C-H stretching vibrations of the CH₂ and CH groups in the cycloheptyl ring.

-

~1710 cm⁻¹ (strong): This intense absorption is due to the C=O (carbonyl) stretching vibration of the carboxylic acid dimer.[5]

-

~1410 cm⁻¹ and ~920 cm⁻¹ (medium, broad): These bands are associated with the in-plane and out-of-plane O-H bending vibrations, respectively.

-

~1200-1300 cm⁻¹ (medium): This region will contain the C-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 111.

-

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment corresponding to the cycloheptyl cation at m/z = 97.

-

A prominent peak at m/z = 60 corresponding to the McLafferty rearrangement product (CH₂=C(OH)₂⁺).

-

Experimental Protocols for Physical Property Determination

The following section details standardized, self-validating protocols for determining the key physical properties of this compound. The choice of these methods is based on their precision, reliability, and applicability to organic compounds of this nature.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder.

-

Thermal Program: Equilibrate the sample at a temperature below the expected melting point. Then, heat the sample at a controlled rate, typically 10 °C/min, under a continuous flow of an inert gas like nitrogen.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is taken as the melting point. The sharpness of the peak can also provide an indication of the sample's purity.

Boiling Point Determination via Ebulliometry

Rationale: Ebulliometry provides a highly accurate measurement of the boiling point of a liquid by creating a state of equilibrium between the liquid and vapor phases under a controlled pressure.[1][2][3][4] This method is superior to simple distillation for obtaining precise boiling point data.

Caption: Workflow for Boiling Point Determination using Ebulliometry.

Step-by-Step Methodology:

-

Calibration: Calibrate the ebulliometer using a pure solvent with a well-documented boiling point (e.g., distilled water or aniline). This step accounts for any instrumental and atmospheric pressure variations.

-

Sample Introduction: Introduce a known volume of this compound into the boiling flask of the ebulliometer.

-

Heating and Equilibration: Gently heat the sample to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in a mixture of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature reading.

-

Temperature and Pressure Recording: Once the temperature reading stabilizes, record the boiling point. Simultaneously, record the ambient atmospheric pressure using a barometer.

-

Data Correction: If the atmospheric pressure deviates from standard pressure (760 mmHg), a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron equation) should be applied to normalize the boiling point to standard conditions.

Spectroscopic Analysis Protocols

Rationale: A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural characterization of the molecule, confirming its identity and purity.

Caption: General Workflow for Spectroscopic Characterization.

Step-by-Step Methodologies:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters for each nucleus should be employed.

-

Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

-

-

FTIR Spectroscopy:

-

Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it also provides purity information.

-

Ionization and Analysis: Ionize the sample in the source (e.g., using Electron Ionization, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare this with the predicted fragmentation to confirm the structure.

-

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The tabulated physical data, coupled with the predicted spectroscopic information, offers a robust starting point for the identification, characterization, and utilization of this compound. The detailed experimental protocols underscore the importance of rigorous, well-validated methodologies in obtaining reliable physical property data, ensuring the scientific integrity of subsequent research and development endeavors.

References

An In-Depth Technical Guide to 2-Cycloheptylacetic Acid: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cycloheptylacetic acid, a saturated monocarboxylic acid. While not as extensively studied as its smaller cycloalkane counterparts, its unique seven-membered ring structure offers intriguing possibilities in medicinal chemistry and materials science. This document will delve into the molecular architecture of this compound, its predicted physicochemical properties, and plausible synthetic routes. Furthermore, we will explore established analytical techniques for its characterization and discuss the potential biological activities of this class of compounds, paving the way for future research and development.

Introduction

Cycloalkylacetic acids are a class of organic compounds characterized by a cycloalkane ring attached to an acetic acid moiety. These structures serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. While cyclopentyl- and cyclohexylacetic acids have been more thoroughly investigated, this compound, with its larger, more flexible seven-membered ring, presents a unique conformational landscape that could influence its biological interactions and material properties. This guide aims to consolidate the known information on analogous compounds to provide a detailed technical profile of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cycloheptane ring bonded to the alpha-carbon of an acetic acid group. The IUPAC name for this compound is 2-(cycloheptyl)ethanoic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties are largely predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | Estimated >250 °C |

| Melting Point | Estimated <30 °C |

| Density | Estimated ~1.0 g/mL |

| pKa | Estimated ~4.8 |

| LogP | Estimated ~2.8 |

These values are estimations and should be confirmed by experimental data.

The structure of this compound can be visualized as follows:

Caption: Molecular graph of this compound.

Synthesis of this compound

Several general methods for the synthesis of 2-cycloalkylacetic acids can be adapted for the preparation of this compound. A common and effective approach is the malonic ester synthesis.

Malonic Ester Synthesis Pathway

This classic method involves the alkylation of diethyl malonate with a suitable cycloheptyl halide, followed by hydrolysis and decarboxylation.

Workflow Diagram:

Caption: Malonic ester synthesis of this compound.

Step-by-Step Protocol:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol solvent to form the corresponding enolate. This step is crucial for creating the nucleophile.

-

Alkylation: Cycloheptyl bromide (or another suitable cycloheptyl halide) is added to the reaction mixture. The malonate enolate acts as a nucleophile, displacing the bromide in an SN2 reaction to form diethyl 2-cycloheptylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid solution (e.g., HCl or H2SO4) with heating. The heat promotes the decarboxylation of the malonic acid derivative to yield the final product, this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Analytical Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[1][2][3]

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]

-

C-H Stretch: Sharp peaks from the alkyl C-H stretching will appear around 2950-2850 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group should be observed between 1720 and 1700 cm⁻¹.[2]

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations will appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum will provide information on the different types of protons and their connectivity.

-

-COOH Proton: A characteristic singlet is expected far downfield, typically between 10-13 ppm, due to the acidic proton of the carboxyl group.[4] This peak would disappear upon shaking the sample with D₂O.

-

α-Protons (-CH₂-COOH): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a doublet around 2.2-2.5 ppm.

-

Cycloheptyl Protons: The protons on the cycloheptane ring will likely show complex, overlapping multiplets in the upfield region, approximately between 1.0 and 1.8 ppm.

¹³C NMR:

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded and is expected to appear in the range of 175-185 ppm.[5]

-

α-Carbon (-CH₂-COOH): The carbon adjacent to the carbonyl group is predicted to be in the 30-40 ppm range.

-

Cycloheptyl Carbons: The carbons of the cycloheptane ring will appear as multiple signals in the aliphatic region, roughly between 25-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A weak molecular ion peak is expected at m/z = 156.[4]

-

Key Fragmentations: Carboxylic acids often undergo characteristic fragmentation patterns.[6]

-

Loss of the carboxyl group: A significant peak might be observed corresponding to the loss of the -COOH group (m/z = 111).

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could lead to a fragment ion at m/z = 60.[6][7]

-

Loss of an alkyl radical: Cleavage of the bond between the cycloheptyl ring and the acetic acid moiety can result in a resonance-stabilized cation.[4]

-

Potential Applications and Future Directions

While specific biological activities of this compound have not been extensively reported, related cycloalkyl carboxylic acids have shown promise in various therapeutic areas.

-

Anti-inflammatory and Analgesic Properties: Some derivatives of cycloalkyl carboxylic acids have been investigated for their anti-inflammatory and analgesic effects.[8] The unique conformation of the cycloheptyl ring could lead to novel interactions with biological targets.

-

Antimicrobial and Anticancer Potential: Analogs of cycloheptatriene carboxylic acid have been explored for their antimicrobial and anticancer activities. This suggests that the cycloheptyl scaffold could be a starting point for the development of new therapeutic agents.

-

Metabolic and Cardiovascular Research: Cycloalkyl-containing carboxylic acids are being investigated for their potential in treating metabolic disorders and hypertension.[9]

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Investigating its effects on various cellular pathways and its potential as a precursor for more complex drug candidates could unveil novel therapeutic opportunities.

Conclusion

This compound represents an intriguing, yet under-explored, molecule with potential applications in medicinal chemistry and beyond. This technical guide has provided a comprehensive overview of its molecular structure, predicted properties, and a viable synthetic pathway. The detailed analytical characterization methods outlined will be instrumental for researchers synthesizing and studying this compound. The exploration of its biological activities, guided by the promising results of related compounds, warrants further investigation and could lead to the development of novel therapeutic agents.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TW202136193A - Cycloalkyl-containing carboxylic acids and uses thereof - Google Patents [patents.google.com]

A Spectroscopic Investigation of 2-Cycloheptylacetic Acid: A Guide for Researchers

Introduction

2-Cycloheptylacetic acid, a carboxylic acid featuring a seven-membered cycloalkane ring, presents a valuable scaffold in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, understanding its chemical behavior, and facilitating its application in drug development and other advanced fields. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique and supported by data from analogous structures, offering researchers a robust framework for the identification and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a 5-10 mg sample of this compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Anticipated ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet, broad | 1H | -COOH |

| ~2.2-2.4 | Doublet | 2H | -CH₂-COOH |

| ~1.8-2.0 | Multiplet | 1H | -CH-(CH₂) |

| ~1.2-1.8 | Multiplet | 12H | Cycloheptyl ring protons |

Interpretation and Rationale:

The most downfield signal, appearing as a broad singlet between 11 and 12 ppm, is characteristic of the acidic proton of the carboxylic acid group.[1] Its broadness is a result of hydrogen bonding and chemical exchange. The protons of the methylene group adjacent to the carbonyl group (-CH₂-COOH) are expected to resonate as a doublet around 2.2-2.4 ppm, deshielded by the electron-withdrawing effect of the carboxylic acid. The methine proton on the cycloheptyl ring, to which the acetic acid moiety is attached, will likely appear as a multiplet in the 1.8-2.0 ppm range. The remaining twelve protons of the cycloheptyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Anticipated ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~178-185 | -COOH |

| ~40-45 | -CH₂-COOH |

| ~35-40 | -CH-(CH₂) |

| ~25-35 | Cycloheptyl ring carbons |

Interpretation and Rationale:

The carbonyl carbon of the carboxylic acid is the most deshielded, with its resonance expected in the 178-185 ppm region.[1] The methylene carbon adjacent to the carbonyl group will appear around 40-45 ppm. The methine carbon of the cycloheptyl ring will be found in the 35-40 ppm range. The remaining carbons of the cycloheptyl ring will give rise to a series of peaks between 25 and 35 ppm. The exact chemical shifts will depend on the specific conformation of the seven-membered ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of this compound, the carboxylic acid group will dominate the spectrum with its characteristic absorptions.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Anticipated IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation and Rationale:

The hallmark of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching vibration that spans from 3300 to 2500 cm⁻¹.[1][2][3][4] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure. Superimposed on this broad absorption will be the sharp C-H stretching vibrations of the cycloheptyl and methylene groups around 2920 and 2850 cm⁻¹.[3] A very strong and sharp absorption peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the hydrogen-bonded dimer.[1][2][3] Other characteristic peaks include the C-O stretching vibration around 1300 cm⁻¹ and the broad out-of-plane O-H bend centered near 920 cm⁻¹.[2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

A mass spectrum would typically be acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a liquid chromatograph-mass spectrometer (LC-MS) with electrospray ionization (ESI). For EI, the sample is vaporized and bombarded with a high-energy electron beam.

Anticipated Mass Spectrometry Data for this compound:

The molecular formula of this compound is C₉H₁₆O₂, giving it a molecular weight of 156.22 g/mol .

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A weak peak at m/z = 156.

-

McLafferty Rearrangement: A prominent peak at m/z = 60, corresponding to the [CH₂=C(OH)₂]⁺ radical cation. This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen.[5][6]

-

Alpha-Cleavage:

-

Loss of the carboxyl group: A peak at m/z = 111 ([M - COOH]⁺).

-

Loss of the cycloheptyl group: A peak at m/z = 59 ([M - C₇H₁₃]⁺).

-

-

Other Fragments: A series of peaks corresponding to the fragmentation of the cycloheptyl ring, with common fragments at m/z = 97, 83, 69, 55, and 41.

Interpretation and Rationale:

The molecular ion peak for aliphatic carboxylic acids is often weak or absent in EI-MS.[6][7] One of the most characteristic fragmentations is the McLafferty rearrangement, which involves the transfer of a hydrogen atom from the γ-carbon of the cycloheptyl ring to the carbonyl oxygen, followed by cleavage of the α-β bond.[5][8] This results in the formation of a neutral alkene (cycloheptene) and a charged enol fragment with an m/z of 60. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, can lead to the loss of the entire carboxyl group (m/z 45) or the cycloheptyl group.[5] The spectrum will also likely show a characteristic pattern of hydrocarbon fragments from the breakdown of the seven-membered ring.

IV. Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures based on fundamental principles and data from analogous compounds, researchers can confidently identify and characterize this molecule. The integration of these techniques provides a self-validating system for structural elucidation and purity assessment, which is crucial for its application in research and development.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 4. echemi.com [echemi.com]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Biological Potential of 2-Cycloheptylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of 2-cycloheptylacetic acid derivatives, a class of compounds with significant therapeutic potential. While direct experimental data on this specific chemical family is nascent, this document synthesizes information from structurally related molecules, namely cycloalkane and acetic acid derivatives, to build a predictive framework for their pharmacological profile. We delve into the probable mechanisms of action, focusing on anti-inflammatory and analgesic pathways. Detailed, field-proven experimental protocols for in vitro and in vivo validation are provided to empower researchers in their quest to unlock the therapeutic value of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the investigation of this compound derivatives.

Introduction: The Rationale for Investigating this compound Derivatives

The confluence of a cycloheptyl moiety and an acetic acid functional group in the this compound scaffold presents a compelling case for pharmacological investigation. The cycloheptyl group, a seven-membered aliphatic ring, offers a unique three-dimensional architecture that can enhance binding affinity and specificity to biological targets compared to its smaller cycloalkane counterparts or linear alkyl chains. Its lipophilic nature can be strategically manipulated to optimize pharmacokinetic properties.

The acetic acid moiety is a well-established pharmacophore, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This carboxylic acid group can mimic the interaction of arachidonic acid with the active site of cyclooxygenase (COX) enzymes, a key mechanism in mediating inflammation and pain.[1] The combination of these two structural features in this compound derivatives suggests a high probability of discovering novel anti-inflammatory and analgesic agents.

This guide will, therefore, focus on the following key areas:

-

Predicted Biological Activities: Primarily focusing on anti-inflammatory and analgesic effects.

-

Proposed Mechanisms of Action: Centered around the inhibition of key inflammatory mediators.

-

A Roadmap for Discovery: Detailed experimental protocols for the systematic evaluation of these compounds.

-

Structure-Activity Relationship (SAR) Considerations: Initial thoughts on how structural modifications might impact biological activity.

Predicted Biological Activities and Underlying Mechanisms

Based on the activities of structurally analogous compounds, we predict that this compound derivatives will primarily exhibit anti-inflammatory and analgesic properties.

Anti-Inflammatory Activity

The anti-inflammatory potential of this class of compounds is strongly suggested by the extensive research on carboxylic acid-containing NSAIDs.[1] The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

COX Inhibition: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The carboxylic acid group of the this compound derivatives is hypothesized to anchor the molecule within the active site of the COX enzymes, while the cycloheptyl moiety can interact with hydrophobic pockets, potentially leading to potent and selective inhibition.

A secondary potential mechanism for anti-inflammatory action could involve the modulation of pro-inflammatory cytokine production.

-

Cytokine Modulation: Chronic inflammation is often associated with the overexpression of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Certain anti-inflammatory agents have been shown to suppress the production of these cytokines.[3] It is plausible that this compound derivatives could exert their effects through similar pathways.

Proposed Signaling Pathway for Anti-Inflammatory Action

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Analgesic Activity

The analgesic effects of this compound derivatives are predicted to be closely linked to their anti-inflammatory properties. By inhibiting prostaglandin synthesis, these compounds can reduce the sensitization of nociceptors, the sensory neurons that detect painful stimuli.[4][5]

-

Peripheral Analgesia: This is achieved by reducing inflammation at the site of injury, thereby decreasing the activation of peripheral nociceptors.

-

Central Analgesia: Some NSAIDs are also known to have central analgesic effects, potentially by modulating neurotransmission in the spinal cord and brain. While this is a more complex mechanism, it remains a possibility for this class of compounds.

A Practical Guide to Screening and Evaluation

To validate the predicted biological activities of this compound derivatives, a systematic screening approach is essential. The following sections outline key in vitro and in vivo assays.

In Vitro Screening Assays

3.1.1. Assessment of Anti-Inflammatory Activity

-

Inhibition of Protein Denaturation: A simple, preliminary screen for anti-inflammatory potential.[6]

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To determine the direct inhibitory effect on these key enzymes.

-

Nitric Oxide (NO) Production in Macrophages: Inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a hallmark of anti-inflammatory activity.[7]

-

Pro-inflammatory Cytokine Quantification: Measuring the reduction of TNF-α and IL-6 in stimulated immune cells (e.g., PBMCs or THP-1 cells) using ELISA.[3][8]

Experimental Workflow: In Vitro Anti-Inflammatory Screening

Caption: A streamlined workflow for in vitro anti-inflammatory screening.

3.1.2. Detailed Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

In Vivo Evaluation

3.2.1. Assessment of Analgesic Activity

-

Acetic Acid-Induced Writhing Test (Mice): A widely used model for evaluating peripheral analgesic activity.[9][10][11][12] The number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid.

-

Hot Plate Test (Rats or Mice): This test assesses central analgesic activity by measuring the reaction time of the animal to a thermal stimulus.[13][14][15]

-

Tail Flick Test (Rats or Mice): Another method to evaluate central analgesia, where the latency to withdraw the tail from a radiant heat source is measured.[13][14]

3.2.2. Assessment of Anti-Inflammatory Activity

-

Carrageenan-Induced Paw Edema (Rats): A classic model of acute inflammation.[4][10][13] The increase in paw volume after carrageenan injection is measured over time.

-

Cotton Pellet-Induced Granuloma (Rats): A model for studying the chronic phase of inflammation.[13]

3.2.3. Detailed Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the mice into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

-

Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

-

Test Groups (different doses of the this compound derivative)

-

-

Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test.

Structure-Activity Relationship (SAR) Considerations

While experimental data is pending, some initial hypotheses regarding the SAR of this compound derivatives can be formulated:

-

Substitution on the Cycloheptyl Ring: Introducing various substituents (e.g., alkyl, halogen, hydroxyl) on the cycloheptyl ring could modulate lipophilicity, steric hindrance, and electronic properties, thereby influencing potency and selectivity.

-

Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group could lead to prodrugs with altered pharmacokinetic profiles. However, it is important to note that the free carboxylic acid is often crucial for COX inhibition.[2]

-

Stereochemistry: The stereocenter at the point of attachment of the cycloheptyl ring to the acetic acid moiety may play a significant role in biological activity. Separation and testing of individual enantiomers will be crucial.

Conclusion and Future Directions

The structural features of this compound derivatives strongly suggest their potential as a new class of anti-inflammatory and analgesic agents. This guide provides a robust framework for initiating the exploration of these compounds. The proposed in vitro and in vivo screening cascades, along with the detailed protocols, offer a clear path for identifying lead candidates. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the methodologies outlined herein. Elucidation of the precise mechanism of action and a thorough investigation of their pharmacokinetic and toxicological profiles will be critical for advancing these promising molecules toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. ir.vistas.ac.in [ir.vistas.ac.in]

- 8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 14. advinus.com [advinus.com]

- 15. In-Vivo Models for Management of Pain [scirp.org]

An In-depth Technical Guide to 2-Cycloheptylacetic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cycloheptylacetic acid, a saturated carboxylic acid featuring a seven-membered cycloalkane ring. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and properties can be thoroughly understood through the lens of established organic chemistry principles. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a deep dive into the plausible synthetic routes, physicochemical characteristics, and potential applications of this compound, particularly within the realm of medicinal chemistry and materials science. We will explore the causality behind synthetic choices, present detailed experimental protocols, and provide a forward-looking perspective on its utility.

Introduction: The Place of this compound in Chemical Science

Cycloalkane carboxylic acids are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cycloalkane moiety imparts unique conformational properties, influencing the lipophilicity, metabolic stability, and biological activity of parent molecules. While smaller rings like cyclohexane and cyclopentane are more commonly encountered, the seven-membered cycloheptane ring offers distinct stereochemical and energetic properties. This compound, with its carboxymethyl substituent, represents a versatile scaffold for further chemical elaboration.

The history of cycloalkane chemistry dates back to the late 19th century, with the pioneering work of chemists who sought to understand the structure and stability of cyclic hydrocarbons. While specific historical milestones for this compound are not readily found, its conceptualization and synthesis are a direct result of the development of powerful synthetic methodologies in organic chemistry.

Plausible Synthetic Pathways to this compound

The synthesis of this compound can be approached through several well-established methodologies. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Below, we detail the most logical and efficient synthetic strategies.

Malonic Ester Synthesis: A Classic Approach

The malonic ester synthesis is a robust and highly versatile method for the preparation of carboxylic acids.[1][2] This pathway involves the alkylation of diethyl malonate with a suitable cycloheptyl halide, followed by hydrolysis and decarboxylation.

Causality of Experimental Choices: This method is favored for its reliability and the use of relatively inexpensive starting materials. The choice of a strong base, such as sodium ethoxide, is crucial to quantitatively generate the malonate enolate for efficient alkylation.[2] The final decarboxylation step proceeds readily upon heating in an acidic medium.

Experimental Protocol: Malonic Ester Synthesis of this compound

-

Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

Malonate Addition: To the resulting sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add cycloheptyl bromide (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Diester: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 2-cycloheptylmalonate.

-

Hydrolysis and Decarboxylation: To the crude diester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

-

Acidification and Product Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 2-cycloheptylmalonic acid may form. Heat the acidic mixture to reflux for an additional 2-4 hours to effect decarboxylation.

-

Final Purification: After cooling, extract the aqueous solution with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Caption: Malonic Ester Synthesis of this compound.

Arndt-Eistert Homologation: A Chain Extension Strategy

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[3][4] This sequence involves the conversion of a carboxylic acid to its next higher homolog. Starting from cycloheptanecarboxylic acid, this method provides a direct route to this compound.

Causality of Experimental Choices: This method is particularly useful when the corresponding carboxylic acid is readily available. The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement to a ketene, which is then trapped by water.[3][5] The use of a silver catalyst (e.g., silver oxide or silver benzoate) is common for promoting the Wolff rearrangement.[5]

Experimental Protocol: Arndt-Eistert Homologation of Cycloheptanecarboxylic Acid

-

Acid Chloride Formation: In a fume hood, carefully react cycloheptanecarboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) at reflux for 1-2 hours. Remove the excess thionyl chloride by distillation to obtain crude cycloheptanecarbonyl chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether. In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions). Slowly add the acid chloride solution to the diazomethane solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in water. Add the solution of the diazoketone dropwise to the silver oxide suspension at 50-60°C. The evolution of nitrogen gas should be observed. Continue heating for 1-2 hours after the addition is complete.

-

Work-up and Isolation: Cool the reaction mixture and filter to remove the silver catalyst. Acidify the filtrate with dilute hydrochloric acid and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Arndt-Eistert Homologation for this compound.

Hydrolysis of Cycloheptylacetonitrile

Another viable route involves the nucleophilic substitution of a cycloheptyl halide with cyanide, followed by hydrolysis of the resulting nitrile.

Causality of Experimental Choices: This two-step process is straightforward and effective. The choice of a polar aprotic solvent like DMSO or DMF for the cyanation reaction enhances the nucleophilicity of the cyanide ion. The subsequent hydrolysis can be performed under either acidic or basic conditions, with acidic hydrolysis directly yielding the carboxylic acid.[6]

Experimental Protocol: Synthesis via Nitrile Hydrolysis

-

Cyanation: Dissolve cycloheptyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.1 eq) and heat the mixture to 80-100°C for several hours, monitoring by TLC.

-

Work-up of Nitrile: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude cycloheptylacetonitrile.

-

Hydrolysis: Add a mixture of concentrated sulfuric acid and water to the crude nitrile. Heat the mixture under reflux for 2-4 hours.

-

Isolation: Cool the reaction mixture and pour it onto ice. Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate washings with hydrochloric acid and extract again with diethyl ether. Combine all ether extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound.

Physicochemical Properties of this compound

| Property | Predicted Value / Description |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 250-270 °C at atmospheric pressure |

| Melting Point | Expected to be near room temperature |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |

| pKa | Estimated to be around 4.8-5.0 |

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for various applications, particularly in the field of drug discovery.

-

Medicinal Chemistry: The cycloheptyl group can serve as a lipophilic moiety to enhance the membrane permeability of drug candidates. Carboxylic acids are common functionalities in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique conformational flexibility of the seven-membered ring may allow for optimal binding to biological targets. Recent studies have highlighted the importance of cycloalkane carboxylic acids in the development of inhibitors for various enzymes.[7]

-

Materials Science: As a carboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides with unique thermal and mechanical properties conferred by the cycloheptyl group. It can also be used to modify the surfaces of materials.

Conclusion and Future Outlook

While the discovery and history of this compound are not specifically chronicled, its synthesis is readily achievable through fundamental and reliable organic reactions. This technical guide has provided a detailed exploration of the most plausible synthetic routes, including the malonic ester synthesis, Arndt-Eistert homologation, and nitrile hydrolysis, with an emphasis on the rationale behind the experimental choices.

The unique structural and conformational properties of the cycloheptyl moiety suggest that this compound and its derivatives hold significant potential as building blocks in the design of novel pharmaceuticals and advanced materials. Further research into the biological activities and material properties of compounds derived from this scaffold is warranted and could lead to exciting discoveries in various scientific disciplines.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

2-Cycloheptylacetic acid and its role in organic synthesis

An In-depth Technical Guide to 2-Cycloheptylacetic Acid and its Role in Organic Synthesis

Abstract

This technical guide provides a comprehensive examination of this compound, a carbocyclic carboxylic acid featuring a seven-membered cycloalkane ring. While direct literature on this specific molecule is sparse, its chemical behavior, synthesis, and utility can be thoroughly understood through analysis of its lower homologs and established principles of organic chemistry. This document serves as a vital resource for researchers, medicinal chemists, and drug development professionals by detailing the compound's physicochemical properties, robust synthetic routes, and its significant role as a versatile building block in modern organic synthesis. Particular emphasis is placed on its application as a lipophilic scaffold in the design of novel therapeutic agents, supported by examples from patent literature and medicinal chemistry studies involving analogous structures.

Introduction: The Cycloalkyl Acetic Acid Scaffold

Cycloalkyl acetic acids are a class of compounds that merge a simple carboxylic acid functional group with a non-aromatic carbocyclic ring. This structural motif is of significant interest in medicinal chemistry and materials science. The cycloalkane moiety, in this case, cycloheptane, imparts critical physicochemical properties, including increased lipophilicity and defined three-dimensional structure, which can profoundly influence a molecule's interaction with biological targets.

This compound, while not as commonly cited as its cyclohexyl or cyclopentyl counterparts, represents a valuable yet underexplored scaffold. The seven-membered ring offers a unique conformational flexibility that distinguishes it from smaller or larger ring systems, potentially enabling novel binding modes in drug-receptor interactions. This guide will elucidate the synthesis of this compound, explore its fundamental reactivity, and highlight its proven value as an intermediate in the synthesis of complex, high-value molecules.

Physicochemical Properties and Spectroscopic Profile

Predicting the properties of this compound can be reliably done by extrapolating from its well-documented lower homolog, Cyclohexylacetic acid. The addition of a methylene unit is expected to slightly increase its boiling point, melting point, and lipophilicity (LogP).

Physical and Chemical Properties

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₉H₁₆O₂ | - |

| Molecular Weight | 156.22 g/mol | - |

| Appearance | Colorless to pale yellow solid or liquid | Based on cyclohexylacetic acid, which is a low-melting solid.[1] |

| Boiling Point | > 244 °C | Expected to be slightly higher than cyclohexylacetic acid (242-244 °C).[1] |

| Melting Point | ~30-35 °C | Expected to be in a similar range to cyclohexylacetic acid (29-31 °C).[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); sparingly soluble in water. | Typical for carboxylic acids of this size. |

| pKa | ~4.5 - 4.8 | Similar to other alkyl carboxylic acids.[1] |

| LogP | ~3.2 | Estimated to be higher than cyclohexylacetic acid (~2.85) due to the extra CH₂ group.[1] |

Predicted Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. The following data are predicted based on characteristic chemical shifts and fragmentation patterns for this class of molecule.[2][3]

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~11-12 (bs, 1H, -COOH), 2.25 (d, 2H, -CH₂-COOH), 1.8-1.2 (m, 13H, cycloheptyl protons). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 (-COOH), 42 (-CH₂-COOH), 38 (-CH-), 35 (cycloheptyl CH₂), 28 (cycloheptyl CH₂), 26 (cycloheptyl CH₂). |

| IR (ATR) | ν ~2500-3300 cm⁻¹ (broad, O-H stretch), 2925, 2855 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch). |

| Mass Spec (EI) | m/z 156 [M]⁺, 111 [M-COOH]⁺, 97 [C₇H₁₃]⁺, 83 [C₆H₁₁]⁺, 69 [C₅H₉]⁺, 55 [C₄H₇]⁺. |

Synthesis of this compound

The synthesis of this compound is not commonly detailed in literature, but several reliable and high-yielding methods can be employed, primarily involving the addition of a two-carbon acetic acid unit to a cycloheptyl precursor. The Arndt-Eistert homologation of cycloheptanecarboxylic acid is a classic and effective approach.

Synthetic Workflow: Arndt-Eistert Homologation

This two-carbon chain extension method provides a clean route from a readily available starting carboxylic acid to its next higher homolog.

Caption: Arndt-Eistert homologation workflow for synthesizing this compound.

Detailed Experimental Protocol: Arndt-Eistert Synthesis

This protocol is a representative procedure adapted from established methods for homologating carboxylic acids.[4] (Extreme caution must be exercised when handling diazomethane as it is toxic and explosive).

Step 1: Formation of Cycloheptanecarbonyl Chloride

-

To a round-bottom flask charged with cycloheptanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

Step 2: Formation of the Diazoketone

-

Dissolve the crude cycloheptanecarbonyl chloride in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) with gentle stirring. A yellow color should persist.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it stand at room temperature overnight.

-

Carefully remove the excess diazomethane and solvent under reduced pressure.